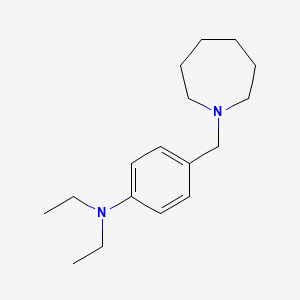![molecular formula C17H19ClN4OS B5704733 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Also known as TAK-659, this compound belongs to the class of kinase inhibitors and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine involves the inhibition of various kinases, including BTK, FLT3, and JAK. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine have been extensively studied in preclinical models. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of immune cells. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine is its specificity towards certain kinases, which makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine. One of the main areas of focus is the development of more potent and selective kinase inhibitors based on the structure of TAK-659. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, as well as its potential applications in combination with other cancer treatments. Finally, the development of biomarkers for patient selection and monitoring of treatment response is also an important area of future research.
Métodos De Síntesis
The synthesis of 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine involves a multistep process that starts with the reaction of 3-chlorophenylpiperazine with 2-bromoacetic acid to form an intermediate compound. This intermediate is then reacted with 4-methylthio-2-nitro-5-chloropyrimidine, followed by reduction with palladium on carbon to obtain the final product.
Aplicaciones Científicas De Investigación
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of hematological malignancies, autoimmune diseases, and solid tumors.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-13-5-6-19-17(20-13)24-12-16(23)22-9-7-21(8-10-22)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHHSGBRWYMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)


![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)